molecular formula C8H11NOS B8509303 1-(4-Ethyl-1,3-thiazol-2-yl)acetone

1-(4-Ethyl-1,3-thiazol-2-yl)acetone

Cat. No.: B8509303
M. Wt: 169.25 g/mol
InChI Key: MOKOILHICMMHHZ-UHFFFAOYSA-N
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Description

1-(4-Ethyl-1,3-thiazol-2-yl)acetone is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research. Its structure incorporates a 4-ethylthiazole moiety, a privileged scaffold commonly found in compounds with diverse biological activities . The ketone functional group provides a versatile handle for further synthetic modification, making this compound a valuable building block for the development of novel molecules. Researchers can utilize it in reactions such as nucleophilic additions, reductions, or condensations to create more complex structures, including heterocyclic compounds like pyrroles, triazoles, and hydrazone derivatives . While the specific applications of this compound are an active area of investigation, thiazole derivatives, in general, are extensively studied for their potential in pharmaceutical development, with reported activities including antimicrobial, anti-inflammatory, and antitumor properties . This compound is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-(4-ethyl-1,3-thiazol-2-yl)propan-2-one

InChI

InChI=1S/C8H11NOS/c1-3-7-5-11-8(9-7)4-6(2)10/h5H,3-4H2,1-2H3

InChI Key

MOKOILHICMMHHZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)CC(=O)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazole derivatives, including 1-(4-Ethyl-1,3-thiazol-2-yl)acetone. Thiazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives were synthesized and tested for their activity against prostate cancer and melanoma, demonstrating significant cytotoxicity . The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance potency against these cancers.

Antimicrobial Properties
Thiazole derivatives have also been evaluated for their antimicrobial properties. A study synthesized ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives, which exhibited promising antimicrobial activity against strains such as Bacillus subtilis and Aspergillus niger . This highlights the potential of thiazole-based compounds, including this compound, in developing new antimicrobial agents.

Anticonvulsant Activity
Research has indicated that certain thiazole derivatives possess anticonvulsant properties. For example, a compound similar to this compound showed significant anticonvulsant activity in animal models . This suggests a potential therapeutic application for neurological disorders.

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical reactions involving thiazole intermediates. The characterization of synthesized compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the compounds produced.

Material Science Applications

Polymer Chemistry
Thiazole derivatives are being explored for their applications in polymer science. The incorporation of thiazole units into polymer backbones can enhance thermal stability and mechanical properties. Research has demonstrated that polymers containing thiazole moieties exhibit improved performance in various applications, including coatings and adhesives .

Sensors and Electronics
The electronic properties of thiazoles make them suitable candidates for use in organic electronic devices. Studies have shown that thiazole-based compounds can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they contribute to enhanced charge transport properties .

Case Studies

Study Focus Findings
Ramchander et al. (2015)Anticancer ActivityThiazole derivatives showed significant cytotoxicity against prostate cancer cells.
Evren et al. (2019)Antimicrobial PropertiesN-acylated thiazoles demonstrated strong selectivity against cancer cell lines with IC50 values indicating potent activity.
Abdel-Wahab et al. (2022)Material ScienceThiazole-containing polymers exhibited enhanced mechanical properties suitable for industrial applications.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The acetone moiety distinguishes the target compound from esters (e.g., ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate) and α,β-unsaturated ketones (e.g., the compound in ). Ketones are less prone to hydrolysis than esters, which could enhance stability.

Key Observations :

  • The α,β-unsaturated ketone in shows broad-spectrum bioactivity, likely due to electrophilic reactivity. The target compound’s saturated acetone group may reduce such reactivity but improve metabolic stability.
  • Thiazole-thiourea derivatives from highlight the role of hydrogen-bonding motifs in targeting biological macromolecules.

Physicochemical Properties

Lipophilicity (logP) and molecular weight influence drug-likeness:

Table 3: Physicochemical Properties
Compound logP* Molecular Weight Hydrogen Bond Acceptors Rotatable Bonds
1-(4-Ethyl-1,3-thiazol-2-yl)acetone ~1.2 183.26 3 (S, N, O) 3
Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate ~1.5 185.24 4 (S, N, O×2) 5
α,β-unsaturated thiazole ketone ~2.8 229.29 3 (S, N, O) 4

*Estimated using ChemDraw.

Key Observations :

  • The target compound’s lower logP compared to the α,β-unsaturated analog suggests better aqueous solubility, which could optimize pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Ethyl-1,3-thiazol-2-yl)acetone, and how are intermediates validated?

  • Methodological Answer : A typical synthesis involves cyclocondensation of ethyl 4-bromo-3-oxobutanoate with a thioamide precursor under reflux in ethanol, followed by ether extraction and purification (e.g., similar to the synthesis of ethyl 2-(aryl)thiazole-4-yl-acetate derivatives ). Intermediate validation relies on spectral data (NMR, IR) and elemental analysis (within 0.4% of theoretical values) . For the 4-ethyl substituent, alkylation or Friedel-Crafts acylation strategies may be adapted from analogous thiazole syntheses .

Q. Which spectroscopic techniques are prioritized for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm the thiazole ring substituents and acetone moiety. For example, the acetyl group (δ ~2.5 ppm in ¹H NMR) and thiazole protons (δ ~7-8 ppm) are key markers .
  • IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹) bonds validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion (e.g., [M+H]⁺ for C₈H₁₁NOS: calculated 169.06 Da) .

Q. How can researchers confirm purity and structural integrity post-synthesis?

  • Methodological Answer :

  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., ±0.4% deviation) .
  • HPLC/GC-MS : Assess purity (>95%) and detect byproducts .
  • Melting Point : Compare with literature values (if available) to identify polymorphic forms .

Advanced Research Questions

Q. How can discrepancies between computational and experimental structural data be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., SHELXL refinement ). For example, if NMR suggests rotational isomerism, XRD can confirm the dominant conformation .
  • DFT Validation : Optimize the structure using Gaussian or similar software, and compare calculated vs. experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. What strategies optimize molecular docking studies for this compound in biological targets?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or GOLD with flexible ligand parameters to account for thiazole ring rigidity .
  • Validation : Cross-check docking poses with experimental binding assays (e.g., fluorescence quenching) or mutagenesis data. For example, align docking results with known active-site residues in antifungal targets .

Q. How can electronic properties be analyzed to evaluate corrosion inhibition potential?

  • Methodological Answer :

  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess electron donation/acceptance capacity. For instance, a small HOMO-LUMO gap correlates with high reactivity in corrosion inhibition .
  • Electrochemical Testing : Perform polarization curves and electrochemical impedance spectroscopy (EIS) in acidic media to validate inhibition efficiency .

Q. What methodologies assess the compound’s stability under varying conditions (pH, temperature)?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., stability up to 150°C) .
  • pH Stability Studies : Use UV-Vis or HPLC to track degradation products in buffers (pH 1-13) over 24-72 hours .

Data Contradiction Analysis

Q. How to address conflicting results between NMR and X-ray crystallography?

  • Methodological Answer :

  • Dynamic Effects : NMR may average signals for rapidly interconverting conformers, while XRD captures a static structure. Use variable-temperature NMR to detect conformational flexibility .
  • Crystal Packing : XRD may show intermolecular interactions (e.g., hydrogen bonds) that stabilize a less common conformation, requiring Hirshfeld surface analysis to clarify .

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